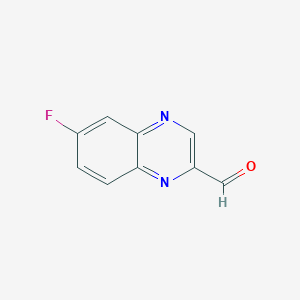

6-Fluoroquinoxaline-2-carbaldehyde

Description

6-Fluoroquinoxaline-2-carbaldehyde is a fluorinated derivative of quinoxaline, a bicyclic aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The compound features a fluorine atom at position 6 and an aldehyde functional group at position 5. The fluorine substitution enhances electronic and steric properties, making it valuable in pharmaceutical and materials research.

The aldehyde group at position 2 serves as a reactive site for condensation or nucleophilic addition reactions, enabling its use as a building block in synthesizing complex molecules.

Properties

Molecular Formula |

C9H5FN2O |

|---|---|

Molecular Weight |

176.15 g/mol |

IUPAC Name |

6-fluoroquinoxaline-2-carbaldehyde |

InChI |

InChI=1S/C9H5FN2O/c10-6-1-2-8-9(3-6)11-4-7(5-13)12-8/h1-5H |

InChI Key |

GBEBGPMNXHKEEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline-2-carbaldehyde (Non-Fluorinated Analog)

- Molecular Formula : C₉H₆N₂O

- Molecular Weight : 158.16 g/mol

- CAS Number : 1593-08-4

- Lower molecular weight (158.16 vs. 176.16) may result in higher water solubility but reduced lipophilicity. Applications: Primarily used in organic synthesis and as a precursor for non-fluorinated pharmaceuticals or ligands .

6-Fluoroquinoline-2-carbaldehyde (Structural Isomer with Different Heterocycle)

- Molecular Formula: C₁₀H₆FNO

- Molecular Weight : 175.16 g/mol

- CAS Number : 260430-93-1

- Key Differences: Core Structure: Quinoline (one nitrogen atom) vs. quinoxaline (two nitrogen atoms), leading to distinct electronic properties and aromaticity. Applications: 6-Fluoroquinoline-2-carbaldehyde is widely used in antibiotics and anticancer agents due to improved bioactivity from fluorine . Quinoxaline derivatives are more common in kinase inhibitors and materials science.

Table 1: Comparative Analysis of Key Properties

Research Findings and Implications

- This trade-off is critical in drug design .

- Synthetic Challenges: Fluorination of quinoxaline requires precise control to avoid side reactions, as seen in continuous flow synthesis of 6-Fluoroquinoline-2-carbaldehyde under high-temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.